molecular formula C9H7ClOS B169978 (5-Chloro-1-benzothiophen-2-yl)methanol CAS No. 13771-71-6

(5-Chloro-1-benzothiophen-2-yl)methanol

Cat. No. B169978
CAS RN: 13771-71-6
M. Wt: 198.67 g/mol
InChI Key: FCOZSABHIQGAHY-UHFFFAOYSA-N
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Description

“(5-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the empirical formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-1-benzothiophen-2-yl)methanol” can be represented by the SMILES string OCc1csc2ccc(Cl)cc12 . The InChI representation is 1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 .


Physical And Chemical Properties Analysis

“(5-Chloro-1-benzothiophen-2-yl)methanol” has a molecular weight of 198.67 g/mol . It is a solid substance .

Scientific Research Applications

I will now provide a comprehensive analysis of the scientific research applications of “(5-Chloro-1-benzothiophen-2-yl)methanol”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.

Antimicrobial Agent

Benzothiophene derivatives have been tested for their antimicrobial properties, particularly against Staphylococcus aureus . Compounds similar to (5-Chloro-1-benzothiophen-2-yl)methanol may display high antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Antioxidant Capacity

Some benzothiophene compounds have shown high antioxidant capacities, which could be better than traditional antioxidants. This suggests that (5-Chloro-1-benzothiophen-2-yl)methanol might be researched for its potential antioxidant properties .

Synthesis of Benzo[b]thiophene Derivatives

The compound could be used as a precursor in the synthesis of various benzo[b]thiophene derivatives, which have diverse applications in pharmaceuticals and materials science .

Aryne Chemistry

In aryne chemistry, benzothiophene derivatives can be synthesized from o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner. This method could potentially be applied to synthesize (5-Chloro-1-benzothiophen-2-yl)methanol-related compounds .

Safety and Hazards

“(5-Chloro-1-benzothiophen-2-yl)methanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

(5-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZSABHIQGAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633114
Record name (5-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1-benzothiophen-2-yl)methanol

CAS RN

13771-71-6
Record name (5-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To lithium aluminum hydride (26.5 mmol) and 50 ml ether, at -20° under nitrogen, is slowly added methyl 5-chlorobenzothiophene-2-carboxylate (6 g, 26.5 mmol). The mixture is then stirred at -20° for 10 minutes. After no starting material is detectable by thin layer chromatography, the mixture is quenched with 1 ml water, 1 ml 15% NaOH, and 3 ml water at -20°. The mixture is allowed to warm to RT and stirred for 15 hours. The mixture was then filtered and solvent evaporated to give 5-chlorobenzothiophene-2-methanol.
Quantity
26.5 mmol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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